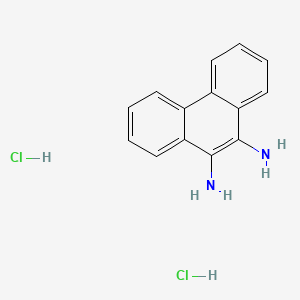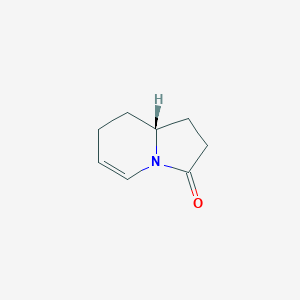
Potassium hexadecyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium hexadecyl sulfate, also known as potassium cetyl sulfate, is a surfactant commonly used in various industrial and scientific applications. It is a potassium salt of hexadecyl sulfate, characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group. This dual nature makes it an effective agent in reducing surface tension and forming micelles in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions: Potassium hexadecyl sulfate can be synthesized through the reaction of hexadecyl alcohol with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction typically occurs in a reactor where hexadecyl alcohol and sulfur trioxide react to form hexadecyl sulfate, which is then neutralized with potassium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes in reactors, ensuring consistent quality and yield. The process is optimized to control the reaction conditions, such as temperature and concentration, to achieve high purity and efficiency.
化学反応の分析
Types of Reactions: Potassium hexadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in double replacement reactions, where it exchanges ions with other compounds in solution .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that attack the sulfate group, leading to the formation of new compounds.
Double Replacement Reactions: Often occur in aqueous solutions where this compound reacts with other ionic compounds to form precipitates or new soluble products.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, reacting with sodium chloride can produce sodium hexadecyl sulfate and potassium chloride.
科学的研究の応用
Potassium hexadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other nanostructured materials.
Biology: Employed in DNA extraction protocols to lyse cells and solubilize cellular components.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
作用機序
The mechanism of action of potassium hexadecyl sulfate is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions. This property is crucial in applications such as emulsification, detergency, and drug delivery .
Similar Compounds:
Potassium dodecyl sulfate (KDS): Similar in structure but with a shorter alkyl chain, leading to different micelle formation properties.
Sodium dodecyl sulfate (SDS): A sodium salt with similar surfactant properties but different ionic characteristics.
Uniqueness: this compound is unique due to its longer alkyl chain, which provides distinct micelle formation and surface activity properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
特性
| 7065-13-6 | |
分子式 |
C16H33KO4S |
分子量 |
360.6 g/mol |
IUPAC名 |
potassium;hexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChIキー |
GBEYVKHMIPVAHD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)


![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)

